molecular formula C6H11BrO3 B13760967 2-Ethoxyethyl bromoacetate CAS No. 56521-73-4

2-Ethoxyethyl bromoacetate

Cat. No.: B13760967
CAS No.: 56521-73-4
M. Wt: 211.05 g/mol
InChI Key: PDBWYOYFNRASDC-UHFFFAOYSA-N
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Description

2-Ethoxyethyl bromoacetate is an organic compound with the molecular formula C6H11BrO3. It is a colorless to yellow liquid that is used in various chemical reactions and applications. This compound is known for its reactivity due to the presence of both an ester and a bromine atom in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl bromoacetate can be synthesized through the esterification of bromoacetic acid with 2-ethoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl bromoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed under reflux conditions.

    Reformatsky Reaction: Zinc metal and carbonyl compounds are used as reagents.

Major Products Formed

    Nucleophilic Substitution: Substituted esters, such as 2-ethoxyethyl aminoacetate or 2-ethoxyethyl thioacetate.

    Ester Hydrolysis: Bromoacetic acid and 2-ethoxyethanol.

    Reformatsky Reaction: β-Hydroxy esters.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of substituted products. The ester group in the compound can also undergo hydrolysis, releasing bromoacetic acid and 2-ethoxyethanol .

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromoacetate: Similar in structure but lacks the ethoxy group.

    Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl group instead of an ethyl group.

    Ethyl chloroacetate: Contains a chlorine atom instead of bromine.

Uniqueness

2-Ethoxyethyl bromoacetate is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other bromoacetates. This structural feature can make it more suitable for specific applications, such as in the synthesis of polymeric materials and functionalized compounds .

Properties

CAS No.

56521-73-4

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

2-ethoxyethyl 2-bromoacetate

InChI

InChI=1S/C6H11BrO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3

InChI Key

PDBWYOYFNRASDC-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)CBr

Origin of Product

United States

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